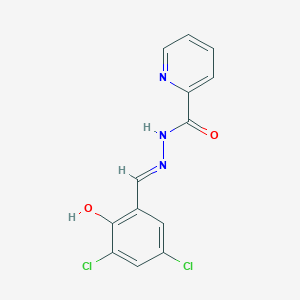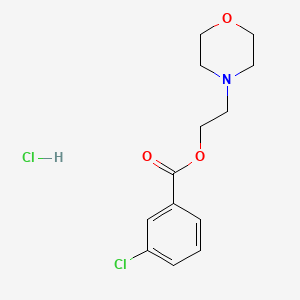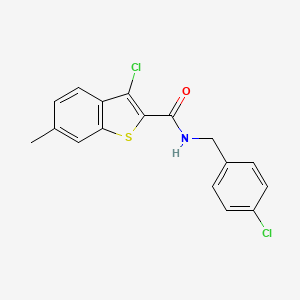![molecular formula C17H15BrN2O2 B6084104 N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6084104.png)
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide is not fully understood. However, it is believed to exert its effects by modulating various cellular signaling pathways. It has been shown to inhibit the expression of various proteins involved in cancer cell growth and inflammation, such as NF-κB, COX-2, and iNOS. It has also been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. Furthermore, it has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments is its potential applications in various fields, such as cancer research, inflammation research, and neurological disorder research. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide. One of the directions is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential applications in other fields, such as cardiovascular disease research and metabolic disorder research. Furthermore, there is a need for more studies to evaluate its safety and toxicity in vivo. Finally, there is a need for more studies to evaluate its potential applications in clinical settings.
Conclusion
In conclusion, N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide is a synthetic compound that has shown potential applications in various scientific research fields. It has been studied for its anticancer and anti-inflammatory properties, as well as its potential applications in the treatment of neurological disorders. Its mechanism of action is not fully understood, but it is believed to modulate various cellular signaling pathways. While there are advantages to using N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide in lab experiments, there are also limitations, such as the lack of understanding of its mechanism of action. Overall, there are several future directions for the research on N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide, including further investigation of its mechanism of action, evaluation of its safety and toxicity in vivo, and potential applications in clinical settings.
Synthesemethoden
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide is a synthetic compound that can be synthesized using various methods. One of the commonly used methods is the reaction of 4-bromo-3-methylbenzoic acid with 2-aminophenol followed by the reaction with propanoyl chloride. The reaction yields N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide as a white solid.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, where it was found to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory properties, where it was found to reduce inflammation by inhibiting the expression of inflammatory cytokines. Furthermore, it has been studied for its potential applications in the treatment of neurological disorders, where it was found to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-3-16(21)19-12-5-7-15-14(9-12)20-17(22-15)11-4-6-13(18)10(2)8-11/h4-9H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWYMTHGZRNZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6084027.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B6084041.png)
![9-[5-(1-piperidinyl)-3-pentyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B6084049.png)
![5-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084061.png)
![N-(2-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6084063.png)
![1-(3-methoxyphenyl)-N-methyl-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6084066.png)

![N-benzyl-N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B6084078.png)
![methyl 4-({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoate](/img/structure/B6084082.png)
![2-(cyclohexylmethyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]morpholine](/img/structure/B6084090.png)
![4-[1-(cyclopentylcarbonyl)-3-pyrrolidinyl]-1-(2,3-difluorobenzyl)piperidine](/img/structure/B6084096.png)

![6,8-dimethoxy-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6084122.png)